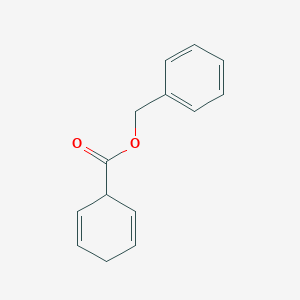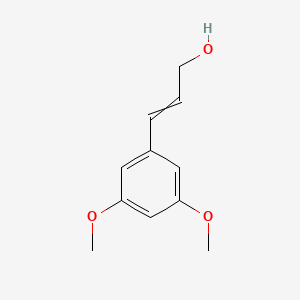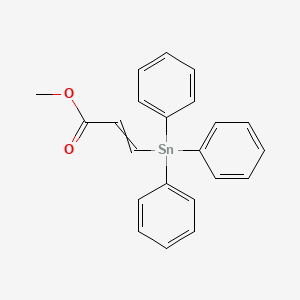![molecular formula C18H15NO3 B12561545 5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- CAS No. 200126-69-8](/img/structure/B12561545.png)
5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolona, 4-[(3-etoxi-fenil)metileno]-2-fenil- es un compuesto heterocíclico que pertenece a la familia de las oxazolonas. Estos compuestos se caracterizan por un anillo de cinco miembros que contiene átomos de oxígeno y nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5(4H)-Oxazolona, 4-[(3-etoxi-fenil)metileno]-2-fenil- típicamente implica la condensación de un aldehído adecuado con un derivado de aminoácido. Un método común es la reacción de 3-etoxi-benzaldehído con glicina en presencia de anhídrido acético. La reacción se lleva a cabo en condiciones de reflujo, y el producto se purifica mediante recristalización .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
5(4H)-Oxazolona, 4-[(3-etoxi-fenil)metileno]-2-fenil- se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de oxazolona correspondientes.
Reducción: Las reacciones de reducción pueden producir aminoalcoholes.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de fenilo, lo que lleva a diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores que se utilizan con frecuencia.
Sustitución: Los agentes halogenantes como el bromo o el cloro pueden usarse para reacciones de sustitución electrófila.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varias oxazolonas sustituidas, aminoalcoholes y derivados halogenados, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
5(4H)-Oxazolona, 4-[(3-etoxi-fenil)metileno]-2-fenil- tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se está investigando su potencial como agente anticancerígeno y antimicrobiano.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo por el cual 5(4H)-Oxazolona, 4-[(3-etoxi-fenil)metileno]-2-fenil- ejerce sus efectos implica interacciones con diversos objetivos moleculares. El compuesto puede actuar como un inhibidor enzimático al unirse al sitio activo de enzimas específicas, bloqueando así su actividad. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-[(3-etoxi-fenil)metileno]-2-fenil-5(4H)-oxazolona
- 4-[(4-metoxifenil)metileno]-2-fenil-5(4H)-oxazolona
- 4-[(3-metoxifenil)metileno]-2-fenil-5(4H)-oxazolona
Singularidad
La presencia del grupo etoxi en 5(4H)-Oxazolona, 4-[(3-etoxi-fenil)metileno]-2-fenil- lo distingue de otros compuestos similares. Este grupo funcional puede influir en la reactividad, solubilidad y actividad biológica potencial del compuesto, lo que lo convierte en un candidato único para diversas aplicaciones .
Propiedades
Número CAS |
200126-69-8 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
4-[(3-ethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO3/c1-2-21-15-10-6-7-13(11-15)12-16-18(20)22-17(19-16)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |
Clave InChI |
UETLJVVWJWYICL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)

![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)

